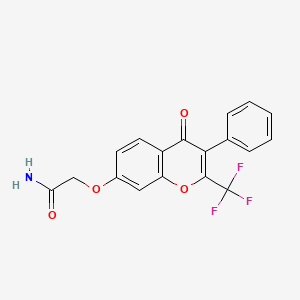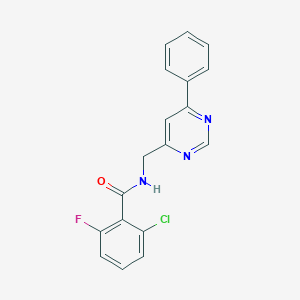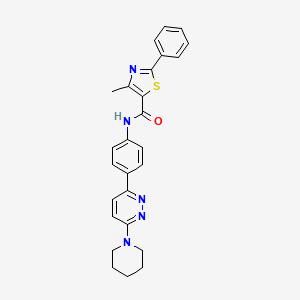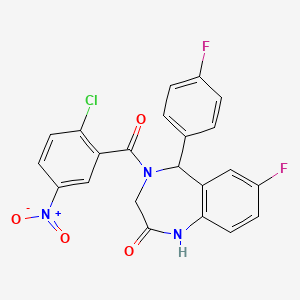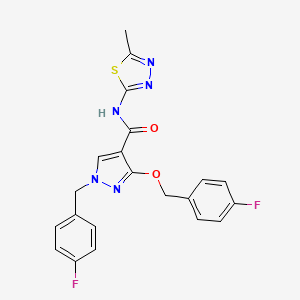
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N5O2S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
α-Glucosidase Inhibition, Antimicrobial, and Antioxidant Activities
Benzimidazole derivatives containing 1,3,4-thiadiazole have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives show potential as therapeutic agents due to their significant bioactivities (Menteşe, Ülker, & Kahveci, 2015).
Metabolism and Disposition Studies in Drug Discovery
In drug discovery, 19F-nuclear magnetic resonance (NMR) has been utilized for studying the metabolism and disposition of compounds including N-(4-fluorobenzyl) derivatives. These studies are crucial in the selection of drug candidates for further development (Monteagudo et al., 2007).
Xanthine Oxidase Inhibitory Activity
Compounds with 1,3,4-oxadiazoles derivatives, including those with a 4-fluorobenzyl moiety, have been synthesized and evaluated for their xanthine oxidase inhibitory activity. This is relevant in the context of managing diseases like gout and hyperuricemia (Qi et al., 2015).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, including those with a thiadiazole component, have been synthesized and tested for their antiproliferative activities against cancer cell lines. Such studies contribute to the discovery of potential anticancer drugs (Mert et al., 2014).
Anticonvulsant Activity
Research into imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues, including those with a 2-fluorobenzyl group, has been conducted to assess their potential as anticonvulsant agents (Kelley et al., 1995).
Design and Synthesis of Novel Inhibitors
Studies have been conducted on the design and synthesis of novel inhibitors targeting specific biological processes, such as Mycobacterium tuberculosis GyrB inhibition. These studies often include the synthesis of compounds with a 4-fluorobenzyl group (Jeankumar et al., 2013).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles with a 4-fluorophenyl pyrazole moiety have been studied for their antioxidant and anticancer properties, offering potential for therapeutic applications (Sunil et al., 2010).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-13-25-26-21(31-13)24-19(29)18-11-28(10-14-2-6-16(22)7-3-14)27-20(18)30-12-15-4-8-17(23)9-5-15/h2-9,11H,10,12H2,1H3,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLQCYDERXURPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)
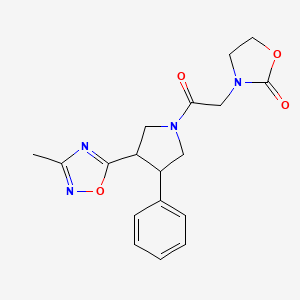
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)


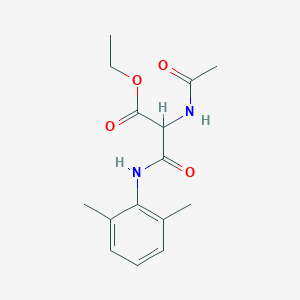
![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)
